molecular formula C15H14N4S2 B5556381 5-(2-ME-PHENYL)-4-(((5-ME-2-THIENYL)METHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL

5-(2-ME-PHENYL)-4-(((5-ME-2-THIENYL)METHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL

Cat. No.: B5556381
M. Wt: 314.4 g/mol
InChI Key: FLFSUKYHNRGEPG-CXUHLZMHSA-N
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Description

5-(2-ME-PHENYL)-4-(((5-ME-2-THIENYL)METHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-ME-PHENYL)-4-(((5-ME-2-THIENYL)METHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Substitution Reactions:

    Methylene Bridge Formation: The methylene bridge can be introduced using formaldehyde or other methylene donors under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

    Reduction: The compound can be reduced to modify the triazole ring or other functional groups.

    Substitution: Various substitution reactions can be performed on the phenyl and thienyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine, or other mild oxidizing agents.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Disulfides: Formed from the oxidation of the thiol group.

    Reduced Derivatives: Formed from the reduction of the triazole ring or other functional groups.

    Substituted Derivatives: Formed from various substitution reactions on the phenyl and thienyl rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Medicine

    Drug Development: The compound may serve as a lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Potential use in the treatment of various diseases due to its biological activities.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Chemical Manufacturing: Use as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 5-(2-ME-PHENYL)-4-(((5-ME-2-THIENYL)METHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL would depend on its specific biological target. Generally, triazole derivatives exert their effects by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Interacting with Receptors: Modulating receptor activity by binding to receptor sites.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound with a simple triazole ring.

    5-Phenyl-1,2,4-Triazole: A derivative with a phenyl group attached to the triazole ring.

    5-(2-Thienyl)-1,2,4-Triazole: A derivative with a thienyl group attached to the triazole ring.

Uniqueness

5-(2-ME-PHENYL)-4-(((5-ME-2-THIENYL)METHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL is unique due to the presence of both phenyl and thienyl groups, as well as the methylene bridge. This unique structure may confer distinct chemical and biological properties compared to other triazole derivatives.

Properties

IUPAC Name

3-(2-methylphenyl)-4-[(E)-(5-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4S2/c1-10-5-3-4-6-13(10)14-17-18-15(20)19(14)16-9-12-8-7-11(2)21-12/h3-9H,1-2H3,(H,18,20)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFSUKYHNRGEPG-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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